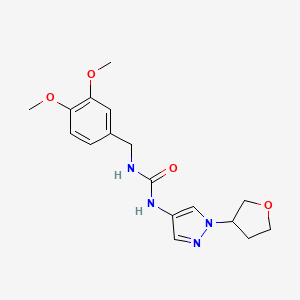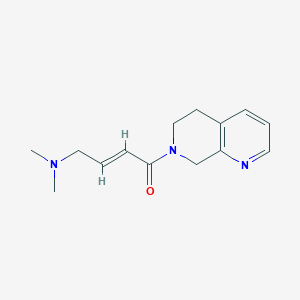
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one, also known as DNBC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DNBC is a small molecule that belongs to the class of organic compounds known as naphthyridines.
Scientific Research Applications
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is in the field of cancer research. Studies have shown that (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mechanism Of Action
The mechanism of action of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are known to play important roles in cancer cell growth and survival.
Biochemical And Physiological Effects
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer cell growth and survival. (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell growth and survival. However, (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is also highly toxic and can cause significant damage to normal cells, which limits its use in certain experiments. Additionally, (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in lab experiments.
Future Directions
There are several future directions for research on (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one. One area of interest is the development of more efficient synthesis methods for (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one, which could lead to increased availability and lower costs. Another area of interest is the development of new derivatives of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one with improved anti-cancer activity and reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one and its potential applications in other fields of scientific research, such as inflammation and neurodegenerative diseases.
Synthesis Methods
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one can be synthesized through a multi-step process that involves the condensation of 2,6-dichloro-3-nitropyridine with 2,4-pentanedione in the presence of a base, followed by reduction of the nitro group using sodium dithionite. The resulting compound is then reacted with dimethylamine to yield (E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one.
properties
IUPAC Name |
(E)-1-(6,8-dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)9-4-6-14(18)17-10-7-12-5-3-8-15-13(12)11-17/h3-6,8H,7,9-11H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKZPLWQDHRSCT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6,8-Dihydro-5H-1,7-naphthyridin-7-yl)-4-(dimethylamino)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
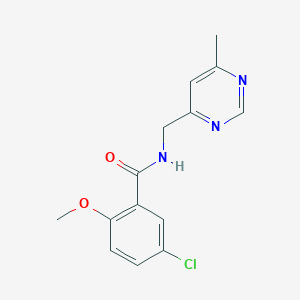
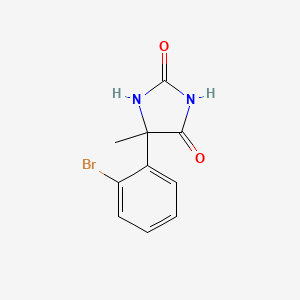
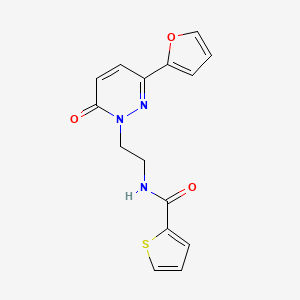
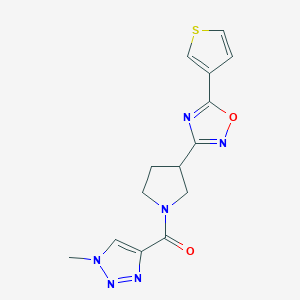
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
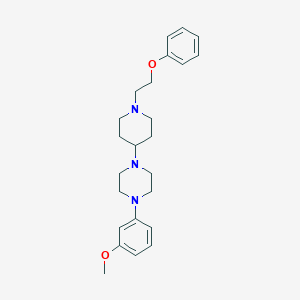
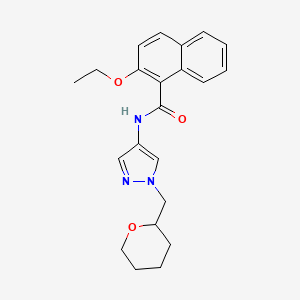
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)
